(6-Chloroimidazo[1,2-a]pyridin-2-yl)[4-(2-fluorophenyl)piperazin-1-yl]methanone
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Overview
Description
1-{6-CHLOROIMIDAZO[1,2-A]PYRIDINE-2-CARBONYL}-4-(2-FLUOROPHENYL)PIPERAZINE is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and biochemistry This compound is known for its unique structural features, which include a chlorinated imidazo[1,2-a]pyridine core and a fluorinated phenylpiperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{6-CHLOROIMIDAZO[1,2-A]PYRIDINE-2-CARBONYL}-4-(2-FLUOROPHENYL)PIPERAZINE typically involves multiple stepsThe final step involves coupling the chlorinated imidazo[1,2-a]pyridine derivative with 2-fluorophenylpiperazine under suitable reaction conditions, such as the presence of a base and a coupling agent .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated synthesis equipment and stringent quality control measures to monitor the reaction progress and product quality .
Chemical Reactions Analysis
Types of Reactions: 1-{6-CHLOROIMIDAZO[1,2-A]PYRIDINE-2-CARBONYL}-4-(2-FLUOROPHENYL)PIPERAZINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbonyl group to an alcohol.
Substitution: The chlorinated and fluorinated groups can undergo substitution reactions with suitable nucleophiles.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized imidazo[1,2-a]pyridine derivatives, while substitution reactions can produce various substituted analogs .
Scientific Research Applications
1-{6-CHLOROIMIDAZO[1,2-A]PYRIDINE-2-CARBONYL}-4-(2-FLUOROPHENYL)PIPERAZINE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-{6-CHLOROIMIDAZO[1,2-A]PYRIDINE-2-CARBONYL}-4-(2-FLUOROPHENYL)PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may act as an inhibitor or activator of specific enzymes involved in metabolic pathways . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid: Shares the imidazo[1,2-a]pyridine core but lacks the piperazine and fluorophenyl groups.
2-Fluorophenylpiperazine: Contains the piperazine and fluorophenyl moieties but lacks the imidazo[1,2-a]pyridine core.
Uniqueness: 1-{6-CHLOROIMIDAZO[1,2-A]PYRIDINE-2-CARBONYL}-4-(2-FLUOROPHENYL)PIPERAZINE is unique due to its combination of structural features, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C18H16ClFN4O |
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Molecular Weight |
358.8 g/mol |
IUPAC Name |
(6-chloroimidazo[1,2-a]pyridin-2-yl)-[4-(2-fluorophenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C18H16ClFN4O/c19-13-5-6-17-21-15(12-24(17)11-13)18(25)23-9-7-22(8-10-23)16-4-2-1-3-14(16)20/h1-6,11-12H,7-10H2 |
InChI Key |
RTJKUCXKGDLYJD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=CN4C=C(C=CC4=N3)Cl |
Origin of Product |
United States |
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